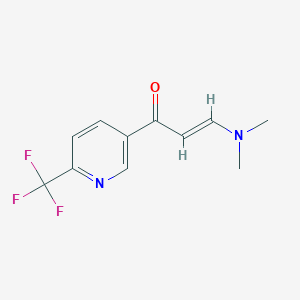

(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one

Description

Historical Context and Development

The development of this compound emerges from the rich historical evolution of chalcone chemistry, which traces its origins to the early understanding of naturally occurring compounds. Chalcone compounds have been recognized for their widespread distribution in vegetables, fruits, teas, and other plants, with the term "chalcone" derived from the Greek word "chalcos," meaning "bronze," reflecting the characteristic colors of most natural chalcones. The systematic study of chalcones began in earnest during the 20th century, with significant advances in understanding their biosynthesis through the work on chalcone synthase, the first type III polyketide synthase superfamily discovered in the 1970s.

The specific development of pyridine-containing chalcones represents a more recent advancement in heterocyclic chemistry, emerging from efforts to combine the beneficial properties of chalcone scaffolds with the unique characteristics of nitrogen-containing heterocycles. The incorporation of trifluoromethyl groups into pyridine derivatives has gained prominence due to their significance in pharmaceutical and agrochemical applications, with compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine becoming highly demanded chemical intermediates for crop protection products. The synthesis of this compound specifically represents the convergence of these various chemical developments, creating a compound with CAS number 1015078-44-0 and molecular formula C₁₁H₁₁F₃N₂O.

The compound's development is closely tied to advances in synthetic methodologies, particularly the Claisen-Schmidt condensation reaction, which has been employed extensively for chalcone synthesis due to its experimental simplicity and highly efficient formation of carbon-carbon double bonds. Modern synthesis approaches have expanded to include various catalytic systems and reaction conditions optimized for the preparation of heterocyclic chalcones bearing nitrogen, oxygen, and sulfur heterocycles.

Classification within Chalcone Derivatives

This compound belongs to the broader class of chalcone derivatives, specifically categorized as a heterocyclic chalcone due to its incorporation of a pyridine ring system. Chalcones are characterized by their common chemical scaffold of 1,3-diaryl-2-propen-1-one, also known as chalconoid, that exists as trans and cis isomers, with the trans isomer being thermodynamically more stable. The compound falls under the subclass of pyridine-based chalcones, which have attracted considerable attention for their enhanced biological activities compared to traditional chalcones.

Within the classification system, this compound represents an enaminone derivative, characterized by its unique structural features that combine properties of enamines and enones. The specific structural elements include a pyridine ring with a trifluoromethyl substituent at position 6, connected to a dimethylamino-substituted prop-2-en-1-one moiety. The (E) designation indicates the trans configuration around the alkene double bond, which is a critical structural feature affecting its reactivity and properties.

The compound can be further classified based on its functional groups and substituents. It contains both electron-withdrawing (trifluoromethyl) and electron-donating (dimethylamino) groups, creating a molecular architecture with distinctive electronic properties. This classification places it among advanced chalcone derivatives designed for specific applications in medicinal chemistry and materials science.

| Classification Category | Description | Specific Features |

|---|---|---|

| Primary Class | Chalcone derivatives | 1,3-diaryl-2-propen-1-one core structure |

| Subclass | Heterocyclic chalcones | Contains pyridine ring system |

| Functional Classification | Enaminone derivatives | Combination of enamine and enone properties |

| Stereochemical Configuration | (E)-isomer | Trans configuration around alkene double bond |

| Substituent Classification | Fluorinated heterocycle | Trifluoromethyl group on pyridine ring |

Significance in Heterocyclic and Fluorine Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that exemplify modern approaches to molecular design. The incorporation of the pyridine ring system provides fundamental nitrogen heterocyclic functionality, while the trifluoromethyl substitution introduces the advantageous properties associated with fluorine-containing compounds. This combination creates a molecular framework that bridges traditional heterocyclic chemistry with contemporary fluorine chemistry applications.

In the context of heterocyclic chemistry, the compound represents an important example of how nitrogen-containing heterocycles can be functionalized to create derivatives with enhanced properties. The pyridine ring system provides a foundation for further chemical modifications and serves as a pharmacophore in many biologically active compounds. Recent developments in heterocyclic chemistry have led to the synthesis of chalcone derivatives bearing various nitrogen, oxygen, and sulfur heterocycles, with pyridine-containing chalcones showing particular promise.

The fluorine chemistry aspects of this compound are particularly significant due to the presence of the trifluoromethyl group. Trifluoromethylpyridine derivatives have gained tremendous importance in pharmaceutical and agrochemical applications, with the trifluoromethyl group providing unique properties including enhanced metabolic stability, improved lipophilicity, and modified electronic characteristics. The synthesis of trifluoromethylpyridine derivatives typically involves three main methods: chlorine/fluorine exchange using trichloromethylpyridine, construction of a pyridine ring from trifluoromethyl-containing building blocks, or direct introduction of trifluoromethyl groups using active trifluoromethyl species.

The compound's significance extends to its role as a versatile synthon for further synthetic transformations. Chalcones serve as starting materials for the synthesis of five- and six-membered nitrogen heterocycles, such as pyrazoles, pyrazolines, isoxazoles, and isoxazolines. The presence of both the dimethylamino group and the trifluoromethylated pyridine ring creates opportunities for diverse chemical modifications and applications in medicinal chemistry.

Comparison with Related Pyridine-Based Chalcones

Comparative analysis reveals that this compound shares structural similarities with other pyridine-based chalcones while possessing distinctive features. Related compounds in this class include 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, which lacks the trifluoromethyl substitution and has the pyridine nitrogen in a different position. This structural comparison highlights the importance of both the trifluoromethyl group and the specific positioning of the pyridine nitrogen in determining the compound's properties.

Recent research has demonstrated the synthesis and evaluation of various pyridine-based chalcones with different substitution patterns. New pyridine-based chalcones have been synthesized and evaluated for biological activities, with compounds containing different substituents showing varying degrees of activity. The incorporation of electron-withdrawing groups like trifluoromethyl tends to enhance certain biological properties while modifying the electronic characteristics of the molecule.

Synthetic approaches for related pyridine-based chalcones typically involve Claisen-Schmidt condensation reactions between pyridine carbaldehydes and appropriate acetophenone derivatives. For example, pyridine chalcone has been synthesized by Claisen-Schmidt condensation of pyridine-2-carbalaldehyde and 2,6-dihydroxy acetophenone using base catalysis followed by dehydration. The reaction conditions and yields vary depending on the specific substituents and their electronic properties.

| Compound | Pyridine Position | Substituents | Molecular Formula | Key Differences |

|---|---|---|---|---|

| This compound | 3-position | 6-Trifluoromethyl, N,N-dimethylamino | C₁₁H₁₁F₃N₂O | Contains trifluoromethyl group |

| 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 2-position | N,N-dimethylamino | C₁₀H₁₂N₂O | No fluorine substitution |

| Pyridine-2-carbaldehyde chalcone | 2-position | Hydroxyl groups | C₁₄H₁₁NO₃ | Contains hydroxyl instead of amino groups |

The comparison extends to biological activity profiles, where structural modifications significantly impact the observed activities. Pyridine-based chalcones with different substitution patterns have shown varying degrees of anticancer, antibacterial, and antiplasmodial activities. The presence of the trifluoromethyl group in this compound may contribute to enhanced metabolic stability and altered biological activity profiles compared to non-fluorinated analogs.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c1-16(2)6-5-9(17)8-3-4-10(15-7-8)11(12,13)14/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYGFDYXPVMIDA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 6-(trifluoromethyl)pyridine-3-carbaldehyde and dimethylamine.

Condensation Reaction: The aldehyde group of 6-(trifluoromethyl)pyridine-3-carbaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Propenone: The resulting intermediate is then subjected to a Wittig reaction or a similar olefination process to form the propenone moiety.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one is being investigated for its potential as a pharmacophore in drug design. Its structural components suggest that it may interact with specific biological targets, particularly in the treatment of neurological disorders. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Material Science

The compound's unique electronic properties make it a candidate for use in organic electronics. Its ability to participate in various reactions allows it to serve as a building block for advanced materials, including organic semiconductors and sensors.

Biological Studies

Research indicates that this compound can be utilized as a biochemical probe to study interactions with biological macromolecules. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the compound's mechanisms of action and its effects on cellular signaling pathways.

Comparative Insights

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Dimethylaminobenzaldehyde | Dimethylamino group | Antimicrobial |

| 2-Trifluoromethylpyridine | Trifluoromethyl group | Anticancer |

| 3-Aminoacetophenone | Amino group | Antioxidant |

| This compound | Dimethylamino & Trifluoromethyl functionalities | Potential neurological applications |

This table highlights how the combination of both dimethylamino and trifluoromethyl functionalities in this compound may enhance its pharmacological profiles compared to other compounds.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ in the aryl/heteroaryl substituent at the 1-position of the enaminone backbone. Key variations and their impacts are summarized below:

Notes:

- Trifluoromethylpyridine vs. Pyridine : The 6-(trifluoromethyl)pyridin-3-yl group in the target compound introduces steric bulk and electron-withdrawing effects, likely improving binding affinity to biological targets compared to unsubstituted pyridinyl analogs (e.g., pyridin-2-yl derivative in ).

- Trifluoromethylphenyl vs. Trifluoromethylpyridine : The phenyl analog (4-trifluoromethylphenyl) shows a higher melting point (141–145°C vs. N/A for the target compound), suggesting stronger intermolecular interactions in the solid state .

- Biological Activity: PFK158, a quinolinyl trifluoromethyl derivative, demonstrates superior anticancer activity compared to non-fluorinated analogs like 3PO, attributed to increased solubility and target engagement .

Biological Activity

(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one, often referred to as a pyridine derivative, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a trifluoromethyl-substituted pyridine, which contribute to its unique pharmacological profile. The presence of these functional groups enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess selective activity against various pathogens, including Chlamydia and Neisseria meningitidis . The trifluoromethyl group appears crucial for enhancing the antimicrobial efficacy of these compounds.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 16 μg/mL |

Anticancer Activity

The compound also shows promise in cancer research. It has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, related compounds have been reported to inhibit CDK4 and CDK6, which are critical for cell cycle regulation in cancer cells . The selectivity and potency against these targets suggest potential applications in cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound has been shown to inhibit the activity of kinases such as ABL1, which is involved in certain leukemias. This inhibition leads to reduced cell proliferation and increased apoptosis in affected cells .

- Antichlamydial Activity : The structural features of the compound contribute to its ability to disrupt the lifecycle of Chlamydia, highlighting its potential as an antibiotic .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects on cancer cell lines at concentrations as low as 50 nM, indicating high potency .

- Animal Models : In vivo studies have indicated favorable pharmacokinetic profiles, with compounds exhibiting good oral bioavailability and significant reductions in tumor size in xenograft models .

Q & A

Basic: What are the recommended synthetic routes and purification methods for (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one?

Methodological Answer:

The compound can be synthesized via a condensation reaction between a pyridine-derived carbonyl compound and a dimethylamino-substituted enaminone precursor. Key steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Catalysis: Acid or base catalysts (e.g., piperidine) to facilitate enamine formation .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor by TLC or HPLC .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: Analyze , , and NMR to confirm the E-configuration and trifluoromethyl substitution.

- X-ray Crystallography: Resolve the crystal structure to validate stereochemistry, as demonstrated for analogous enaminones in crystallographic studies .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected: ~300 g/mol).

- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1650–1700 cm .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Adhere to hazard codes from safety data sheets (SDS):

Advanced: How can mechanistic insights into its reactivity be explored for catalytic applications?

Methodological Answer:

- Kinetic Studies: Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy.

- Computational Modeling: DFT calculations to map transition states in enaminone-mediated reactions (e.g., cycloadditions).

- Metal Complexation: Synthesize Rh(I) or Ir(I) complexes to study ligand behavior, as shown in analogous enaminone-metal systems .

Advanced: How to resolve contradictions in stability data under varying experimental conditions?

Methodological Answer:

- Controlled Replicates: Conduct stability assays (e.g., HPLC) at different temperatures/pH levels.

- Degradation Analysis: Use LC-MS to identify decomposition byproducts.

- Stabilization: Implement continuous cooling (4°C) during prolonged experiments to mitigate thermal degradation .

Advanced: What strategies optimize its use as a ligand in transition-metal catalysis?

Methodological Answer:

- Steric Tuning: Modify substituents on the pyridine ring to adjust electron-donating capacity.

- Coordination Studies: X-ray absorption spectroscopy (XAS) to probe metal-ligand bond lengths.

- Catalytic Screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate activity .

Advanced: How can this compound serve as a precursor for novel heterocycles?

Methodological Answer:

- Cyclization Reactions: React with hydrazines or thioureas to form pyrazoles or thiazoles.

- Microwave-Assisted Synthesis: Accelerate heterocycle formation under controlled thermal conditions.

- Scope Expansion: Explore regioselectivity in reactions with electron-deficient dienophiles .

Advanced: What experimental designs address limitations in reproducibility of biological activity studies?

Methodological Answer:

- Standardized Assays: Use identical cell lines and incubation times across labs.

- Positive Controls: Include reference compounds (e.g., kinase inhibitors) to validate assay conditions.

- Blinded Analysis: Eliminate bias in data interpretation by independent replication .

Advanced: How to design comparative studies with structural analogs to evaluate substituent effects?

Methodological Answer:

- Library Synthesis: Prepare analogs with varying substituents (e.g., replacing trifluoromethyl with cyano).

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity.

- Crystallographic Comparison: Overlay structures to assess conformational flexibility .

Advanced: What methodologies validate its stability in long-term storage for pharmacological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.